Nifurmazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nifurmazole is a 5-nitrofuran derivative known for its antibacterial properties. It has been used to control Salmonella choleraesuis in swine and is active against various protozoa, including Trypanosoma equiperdum, Schizotrypanum cruzi, and Trypanosoma gambiense .
Vorbereitungsmethoden
The synthesis of Nifurmazole involves the formation of the nitrofuran ring, which is a key structural component. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically proprietary to manufacturing companies and may involve the use of catalysts and specific solvents to optimize the reaction .
Analyse Chemischer Reaktionen
Nifurmazole undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The nitrofuran ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Nifurmazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of nitrofuran derivatives.
Biology: Investigated for its effects on various protozoa and bacteria, providing insights into its potential as an antimicrobial agent.
Medicine: Explored for its potential use in treating infections caused by protozoa and bacteria.
Industry: Utilized in the development of new antimicrobial agents and in veterinary medicine to control infections in livestock
Wirkmechanismus
The mechanism of action of Nifurmazole involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage the DNA of microorganisms. This leads to the inhibition of nucleic acid synthesis and ultimately the death of the microorganism. The molecular targets include enzymes involved in the red-ox process, and the pathways affected are those related to DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Nifurmazole is unique among nitrofuran derivatives due to its specific activity against certain protozoa and bacteria. Similar compounds include:
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used to treat bacterial and protozoal infections.
Nifurtimox: Used in the treatment of Chagas disease. Compared to these compounds, this compound has a broader spectrum of activity against protozoa and is particularly effective in veterinary applications
Eigenschaften
CAS-Nummer |
18857-59-5 |
---|---|
Molekularformel |
C11H10N4O6 |
Molekulargewicht |
294.22 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O6/c16-7-13-9(17)6-14(11(13)18)12-5-1-2-8-3-4-10(21-8)15(19)20/h1-5,16H,6-7H2/b2-1+,12-5+ |
InChI-Schlüssel |
IKQHXERIXMQWQK-LYTCUFGASA-N |
SMILES |
C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |
Isomerische SMILES |
C1C(=O)N(C(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])CO |
Kanonische SMILES |
C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |
Synonyme |
nifurmazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.